molecular formula C27H24F3N3O3 B1676990 NBI-42902 CAS No. 352290-60-9

NBI-42902

货号: B1676990
CAS 编号: 352290-60-9
分子量: 495.5 g/mol
InChI 键: CJUWBZDJMYYRDG-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NBI-42902 is a potent nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. It is known for its high affinity binding to the receptor, making it a significant compound in the field of endocrinology. The compound has shown promise in suppressing serum luteinizing hormone concentrations, which is crucial for managing sex-steroid-dependent diseases such as prostate cancer and endometriosis .

化学反应分析

NBI-42902 经历各种化学反应,包括肽放射性配体与人类促性腺激素释放激素受体结合的竞争性抑制。 它是一种有效的促性腺激素释放激素刺激的肌醇磷酸积累、钙通量和 ERK1/2 激活的功能性拮抗剂 . 这些反应形成的主要产物通常是促性腺激素释放激素受体途径的抑制形式。

作用机制

NBI-42902 通过与人类促性腺激素释放激素受体高亲和力结合发挥其作用。这种结合抑制了受体的激活,导致下丘脑-垂体-性腺轴的抑制。 该化合物抑制促性腺激素释放激素刺激的肌醇磷酸积累、钙通量和 ERK1/2 激活 . 这种机制有效地降低了血清促黄体生成素的水平,这对于管理前列腺癌和子宫内膜异位症等疾病至关重要 .

相似化合物的比较

与其他类似化合物相比,NBI-42902 在其高亲和力结合和强效拮抗剂活性方面是独一无二的。例如,依拉戈利是另一种已进入临床开发的非肽类促性腺激素释放激素拮抗剂。 This compound 表现出更好的吸附、药代动力学参数和活性 . 其他类似化合物包括醋瑞林和阿巴瑞立,它们是肽类拮抗剂,但与 this compound 相比,它们对放射性配体结合的抑制作用较弱 .

生物活性

NBI-42902 is a novel, orally available nonpeptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. It has been investigated for its potential in suppressing gonadotropin secretion, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical in reproductive health. This article synthesizes findings from various studies, presenting detailed data on the biological activity of this compound, including pharmacokinetics, in vitro and in vivo effects, and its therapeutic implications.

Pharmacological Characterization

Mechanism of Action:
this compound functions as a competitive antagonist at the GnRH receptor, inhibiting the action of endogenous GnRH. It has been shown to effectively suppress LH secretion in both animal models and human clinical trials.

Key Pharmacological Data:

  • Binding Affinity: this compound exhibits a high binding affinity for the GnRH receptor with an inhibition constant KiK_i of 0.56 nM and a dissociation constant KdK_d of 0.19 nM .
  • Inhibition of Signaling: In vitro studies demonstrated that this compound inhibits GnRH-stimulated inositol phosphate accumulation, calcium flux, and ERK1/2 activation, indicating its effectiveness in blocking downstream signaling pathways activated by GnRH .

Phase I Study in Postmenopausal Women

A pivotal study evaluated the safety and biological activity of this compound in postmenopausal women. The study design included a double-blind, placebo-controlled, single-dose escalation format.

Study Details:

  • Participants: 56 healthy postmenopausal women.
  • Dosage: Participants received single doses of this compound ranging from 5 mg to 200 mg.
  • Outcome Measures: Safety, tolerability, and serum concentrations of LH and FSH were monitored.

Results:

  • Safety Profile: this compound was well tolerated across all doses.
  • LH Suppression: There was a significant dose-dependent decrease in serum LH levels:
    • 5 mg group: -19 ± 5%
    • 150 mg group: -55 ± 2%
    The suppression of FSH was less pronounced, ranging from -15% to -22% from baseline .

Pharmacokinetics:
this compound was rapidly absorbed post-administration with a terminal elimination half-life between 2.7 ± 0.3 hours and 4.8 ± 0.8 hours. A clear relationship was observed between plasma concentrations of this compound and the extent of LH suppression .

In Vivo Studies

In addition to human trials, this compound's efficacy was tested in castrated male macaques to further characterize its biological activity.

Findings:
this compound effectively lowered serum LH levels after both oral and intravenous administration, demonstrating its potential as an oral therapeutic agent for managing conditions influenced by the hypothalamic-pituitary-gonadal axis .

Comparative Summary Table

Study TypePopulationDosage RangeKey Findings
Phase I TrialPostmenopausal Women5 mg - 200 mgDose-dependent LH suppression; well tolerated
In Vivo (Macaques)Castrated Male MacaquesOral & IVEffective reduction of serum LH levels

属性

IUPAC Name

3-[(2R)-2-amino-2-phenylethyl]-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O3/c1-16-24(18-10-6-13-23(36-2)25(18)30)26(34)33(15-22(31)17-8-4-3-5-9-17)27(35)32(16)14-19-20(28)11-7-12-21(19)29/h3-13,22H,14-15,31H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWBZDJMYYRDG-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)C[C@@H](C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352290-60-9
Record name NBI-42902
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352290609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NBI-42902
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FWQ4MD98O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NBI-42902
Reactant of Route 2
NBI-42902
Reactant of Route 3
NBI-42902
Reactant of Route 4
NBI-42902
Reactant of Route 5
NBI-42902
Reactant of Route 6
NBI-42902

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。